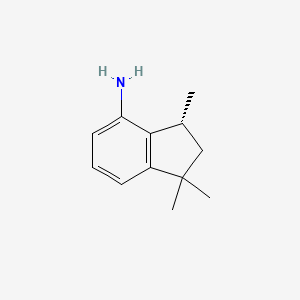
(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine
Overview
Description
®-1,1,3-trimethyl-4-aminoindane is an organic compound belonging to the indane family It features a unique structure with a chiral center, making it an enantiomerically pure compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,3-trimethyl-4-aminoindane typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,1,3-trimethylindane.
Amination: The key step involves the introduction of an amino group at the 4-position. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,3-trimethyl-4-aminoindane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
®-1,1,3-trimethyl-4-aminoindane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1,1,3-trimethyl-4-aminoindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparison with Similar Compounds
1,1,3-trimethylindane: Lacks the amino group, making it less versatile in chemical reactions.
4-aminoindane: Lacks the methyl groups, affecting its steric and electronic properties.
1,1,3-trimethyl-4-hydroxyindane: Contains a hydroxyl group instead of an amino group, leading to different reactivity.
Uniqueness: ®-1,1,3-trimethyl-4-aminoindane stands out due to its chiral nature and the presence of both methyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
125349-37-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1 |
InChI Key |
KYWYAWFSWFSPAY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














